Acetamidophenyl methoxypropionic acid
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Overview
Description
Acetamidophenyl methoxypropionic acid is an organic compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . It is also known by various names such as GMG-43AC and V2354F532Y . This compound is characterized by the presence of an acetamido group, a methoxy group, and a propionic acid moiety attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamidophenyl methoxypropionic acid typically involves multiple steps. One common method includes the acylation of a racemic mixture of 3-(4-acetamidophenyl)-2-methoxypropionic acid . The process involves:
Reacting a compound of Formula (I): with an activating agent in the presence of a base and a solvent.
Eliminating the leaving group: to form an intermediate.
Hydrolyzing the intermediate: to form a compound of Formula (IV).
Hydrogenating the compound: to form a compound of Formula (V).
Resolving the compound: to form a substantially optically pure compound of Formula (VI).
Acylating the compound: to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamidophenyl methoxypropionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Acetamidophenyl methoxypropionic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of acetamidophenyl methoxypropionic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors . The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(4’-Aminophenyl)-2-methoxypropionic acid: An analog with similar structural features.
Paracetamol (Acetaminophen): Shares the acetamido group but differs in the overall structure.
Uniqueness
Acetamidophenyl methoxypropionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1240290-49-6 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)7-11(17-2)12(15)16/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI Key |
DQUOOKMLOSPCLZ-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)OC |
Origin of Product |
United States |
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